molecular formula C5HF3N2S B6618829 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile CAS No. 1488962-03-3

3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile

Cat. No. B6618829
CAS RN: 1488962-03-3
M. Wt: 178.14 g/mol
InChI Key: TXDYXPNTNDUCEU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-thiazole-4-carbonitrile, also known as TFC, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound that is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. TFC is also used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers.

Scientific Research Applications

3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers. It is also used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines.

Mechanism of Action

3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a nitrogen-containing heterocyclic compound that acts as a Lewis acid catalyst in organic reactions. It has been found to be an effective catalyst for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. This compound has also been found to be an effective catalyst for the synthesis of various heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have anti-aging, anti-microbial, and anti-fungal effects. In addition, it has been found to have anti-tumor, anti-viral, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a highly reactive compound and can be used as a catalyst for the synthesis of various organic compounds. Furthermore, it is a stable compound and can be stored for long periods of time.
However, there are some limitations to using this compound in laboratory experiments. It is a highly toxic compound and must be handled with care. It is also a highly reactive compound and can cause unwanted side reactions in some cases. In addition, it can be difficult to purify and is not very soluble in some solvents.

Future Directions

The future of 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is promising, as it has a wide range of applications in the scientific research field. It has the potential to be used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it has the potential to be used as an intermediate in the synthesis of various organic compounds, such as β-lactams, amines, and polymers. It also has the potential to be used as a building block in the synthesis of other heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines. Finally, it has the potential to be used as a catalyst for the synthesis of various organic compounds.

Synthesis Methods

The synthesis of 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile can be achieved through several methods. The most common method is the reaction of trifluoromethyl iodide with thioacetamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields this compound in high yields. Another method involves the reaction of trifluoromethyl sulfonyl chloride with an amine, such as ethylamine, in the presence of a base. This reaction yields this compound in moderate yields.

properties

IUPAC Name

3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3N2S/c6-5(7,8)4-3(1-9)2-11-10-4/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDYXPNTNDUCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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